molecular formula C10H9F5 B2766871 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene CAS No. 1447671-64-8

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene

Cat. No.: B2766871
CAS No.: 1447671-64-8
M. Wt: 224.174
InChI Key: KMRQWYZBOXNDBA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with two methyl groups at the 3 and 5 positions and a pentafluoroethyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene typically involves the introduction of the pentafluoroethyl group to a pre-existing 3,5-dimethylbenzene framework. One common method is the Friedel-Crafts alkylation reaction, where 3,5-dimethylbenzene reacts with a pentafluoroethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

    Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The pentafluoroethyl group can be reduced under specific conditions, although this is less common due to the stability of the fluorinated group.

Common Reagents and Conditions

    Halogenation: Bromine (Br2) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr3).

    Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

    Bromination: 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-2-bromobenzene.

    Nitration: 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-2-nitrobenzene.

    Oxidation: 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzoic acid.

Scientific Research Applications

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the study of fluorine chemistry.

    Biology: Investigated for its potential interactions with biological molecules, particularly in the context of drug design and development.

    Medicine: Explored for its potential use in pharmaceuticals, especially in the development of fluorinated drugs which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings that benefit from the compound’s chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the pentafluoroethyl group influences the reactivity of the benzene ring, making it more susceptible to electrophilic attack. In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors are influenced by its hydrophobic and steric properties, which can affect binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzene (m-Xylene): Lacks the pentafluoroethyl group, making it less chemically stable and less hydrophobic.

    1,3-Dimethyl-5-ethylbenzene: Similar structure but with an ethyl group instead of a pentafluoroethyl group, resulting in different chemical and physical properties.

    3,5-Dimethyl-1-(1,1,2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group, which imparts different reactivity and stability compared to the pentafluoroethyl group.

Uniqueness

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which significantly alters its chemical properties. This group enhances the compound’s stability, resistance to oxidation, and hydrophobicity, making it valuable in applications where these properties are desirable.

Properties

IUPAC Name

1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5/c1-6-3-7(2)5-8(4-6)9(11,12)10(13,14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRQWYZBOXNDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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